molecular formula C7H11N3S B13939552 (4-Methylpiperazin-1-YL)(thioxo)acetonitrile CAS No. 60308-71-6

(4-Methylpiperazin-1-YL)(thioxo)acetonitrile

Cat. No.: B13939552
CAS No.: 60308-71-6
M. Wt: 169.25 g/mol
InChI Key: ZQLRSLRIZSKSNM-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-YL)(thioxo)acetonitrile is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-YL)(thioxo)acetonitrile typically involves the reaction of 4-methylpiperazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-YL)(thioxo)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the formation of substituted derivatives .

Scientific Research Applications

(4-Methylpiperazin-1-YL)(thioxo)acetonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-YL)(thioxo)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Methylpiperazin-1-YL)(thioxo)acetonitrile include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other piperazine derivatives.

Properties

CAS No.

60308-71-6

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

4-methylpiperazine-1-carbothioyl cyanide

InChI

InChI=1S/C7H11N3S/c1-9-2-4-10(5-3-9)7(11)6-8/h2-5H2,1H3

InChI Key

ZQLRSLRIZSKSNM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C#N

Origin of Product

United States

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